3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-[2-(4-chlorophenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3S/c10-8-3-1-7(2-4-8)5-6-12-9(14)13-11/h1-4H,5-6,11H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRCVMRQYKDFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea typically involves the reaction of 4-chlorophenethylamine with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and efficient production. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these transformations can generate reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives are widely studied for their pharmacological and biochemical properties. Below is a detailed comparison of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Comparative Insights
Structural Modifications and Binding Efficiency: The target compound’s 2-(4-chlorophenyl)ethyl group enhances binding specificity to viral proteins compared to simpler thioureas like 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea, which lacks extended alkyl chains . Halogenation patterns significantly influence activity.
Biological Activity: Azetidinone-thiourea hybrids (e.g., 7d, 7h) demonstrate broad antifungal activity, unlike the target compound, which is focused on antiviral applications . Indole-derived thioureas () may exhibit dual functionality due to the indole moiety’s role in CNS-targeting drug design, though direct biological data are lacking .
Notes
Limitations: Direct physicochemical or pharmacokinetic data for this compound (e.g., solubility, logP) are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorophenethylamine with thiocarbamide. The characterization is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Biological Activity Overview
Thiourea derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Research indicates that thioureas can inhibit the proliferation of various cancer cell lines. Studies have shown that compounds similar to this compound demonstrate significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia) at concentrations around 10 µM .
- Antimicrobial Properties : Thioureas have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thioureas showed minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .
- Urease Inhibition : Urease inhibitors are critical in managing conditions such as urinary tract infections. Studies have demonstrated that thiourea derivatives exhibit potent urease inhibitory activity, making them potential candidates for further therapeutic development .
Anticancer Activity
A study evaluating the anticancer effects of various thiourea derivatives, including this compound, found that these compounds could inhibit cell growth significantly. For example, a derivative exhibited over 60% inhibition in multiple cancer cell lines at a concentration of 10 µM .
| Cell Line | Inhibition (%) at 10 µM |
|---|---|
| MCF-7 | >60 |
| A549 | >61 |
| K562 | >61 |
Antimicrobial Activity
The antimicrobial efficacy of thioureas was assessed against various bacterial strains, demonstrating varying degrees of effectiveness. The following table summarizes the inhibition zones observed for selected strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. faecalis | 29 |
| P. aeruginosa | 24 |
| S. typhi | 30 |
| K. pneumoniae | 19 |
These results indicate that the compound possesses comparable activity to standard antibiotics like ceftriaxone .
Urease Inhibition
The urease inhibitory activity was evaluated using various functionalized thioureas. The results indicated that modifications on the phenyl ring significantly influenced the urease inhibition efficacy, with some derivatives showing IC values lower than those of traditional inhibitors .
Case Studies
Several case studies highlight the therapeutic potential of thioureas:
- Cancer Treatment : A series of experiments demonstrated that specific thiourea derivatives could induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly in MCF-7 cells where significant changes in LDH enzyme activity were noted post-treatment .
- Infection Control : In a clinical context, derivatives were tested for their efficacy against resistant bacterial strains, showcasing promising results in inhibiting growth and suggesting their potential use as alternative antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
